N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1021264-48-1
VCID: VC11948689
InChI: InChI=1S/C19H15ClN2O3S/c1-12(23)13-4-8-16(9-5-13)22-18(24)11-26-19-21-10-17(25-19)14-2-6-15(20)7-3-14/h2-10H,11H2,1H3,(H,22,24)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl
Molecular Formula: C19H15ClN2O3S
Molecular Weight: 386.9 g/mol

N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

CAS No.: 1021264-48-1

Cat. No.: VC11948689

Molecular Formula: C19H15ClN2O3S

Molecular Weight: 386.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide - 1021264-48-1

Specification

CAS No. 1021264-48-1
Molecular Formula C19H15ClN2O3S
Molecular Weight 386.9 g/mol
IUPAC Name N-(4-acetylphenyl)-2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H15ClN2O3S/c1-12(23)13-4-8-16(9-5-13)22-18(24)11-26-19-21-10-17(25-19)14-2-6-15(20)7-3-14/h2-10H,11H2,1H3,(H,22,24)
Standard InChI Key XQQOFHNANMPROS-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure features three distinct moieties:

  • 4-Acetylphenyl group: A benzene ring substituted with an acetyl group at the para position, contributing to electron-withdrawing effects and potential hydrogen-bonding interactions.

  • 1,3-Oxazole core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted at the 5-position with a 4-chlorophenyl group. This moiety enhances aromatic stacking potential and metabolic stability.

  • Sulfanylacetamide linker: A thioether bridge connecting the oxazole and acetylphenyl groups, offering conformational flexibility and influencing solubility.

The IUPAC nameN-(4-acetylphenyl)-2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide—precisely reflects this arrangement.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves a multi-step sequence:

  • Oxazole Formation: Cyclocondensation of 4-chlorobenzamide with a α-haloketone under basic conditions to yield the 5-(4-chlorophenyl)-1,3-oxazole intermediate.

  • Thiolation: Introduction of the sulfanyl group via nucleophilic substitution using thiourea or Lawesson’s reagent.

  • Acetamide Coupling: Reaction of the thiolated oxazole with N-(4-acetylphenyl)-2-bromoacetamide in the presence of a base (e.g., K₂CO₃).

Yield optimization remains challenging due to side reactions at the oxazole nitrogen, necessitating precise temperature control (60–80°C) and anhydrous conditions.

Hypothesized Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs with oxazole-thioether motifs exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). While direct evidence for this compound is lacking, the 4-chlorophenyl group may enhance membrane permeability, a hypothesis requiring validation via broth microdilution assays.

Applications in Drug Discovery and Development

Lead Optimization Candidates

The compound serves as a scaffold for derivatization. Key modification sites include:

  • Oxazole C-2: Replacement of sulfur with selenium to modulate redox activity.

  • Acetyl Group: Reduction to a hydroxyl moiety for improved solubility.

Pharmacokinetic Considerations

Computational ADMET predictions (SwissADME) highlight moderate gastrointestinal absorption (Caco-2 permeability = 0.6 × 10⁻⁶ cm/s) and cytochrome P450 3A4 metabolism. These properties underscore the need for prodrug strategies to enhance bioavailability.

Future Research Directions

Target Deconvolution Studies

High-content screening (HCS) combined with RNA interference could identify cellular targets. For example, profiling against kinase inhibitor libraries may reveal synergistic effects with erlotinib or imatinib .

Toxicity Profiling

In vitro cytotoxicity assays (e.g., HepG2 cell viability) are critical given the compound’s potential hepatotoxicity. Preliminary data from analogs indicate an IC₅₀ > 50 µM, suggesting a tolerable safety window.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator